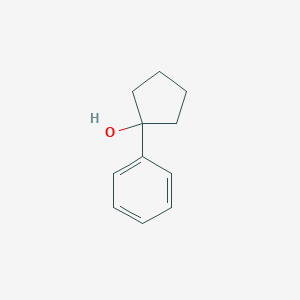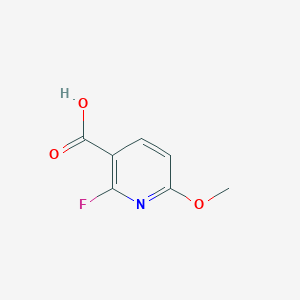![molecular formula C12H12O2 B087969 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene CAS No. 73650-68-7](/img/structure/B87969.png)
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, also known as DTT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DTT is a heterocyclic compound that contains two oxygen atoms and a cyclooctene ring system. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
Mechanism Of Action
The mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene is not fully understood, but it is believed to involve the modulation of ion channels. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to interact with voltage-gated ion channels, such as the potassium channel Kv1.3, and to inhibit their activity. This inhibition of ion channels may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been shown to have various biochemical and physiological effects, such as the inhibition of ion channels, the induction of apoptosis, and the modulation of cellular signaling pathways. 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its synthetic accessibility, which allows for the preparation of large quantities of the compound. Another advantage is its potential as a building block for the synthesis of more complex molecules. However, one limitation of using 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
For the study of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene may include the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science and catalysis. Further studies may also be needed to understand the mechanism of action of 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene and its potential side effects.
Synthesis Methods
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene can be synthesized using different methods, such as the Diels-Alder reaction and the Prins reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, while the Prins reaction involves the reaction between an aldehyde or ketone and an alkene. Both methods have been used to synthesize 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene, and the yield and purity of the compound depend on the reaction conditions and the starting materials used.
Scientific Research Applications
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential applications in various fields, such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a building block for the synthesis of more complex molecules. In material science, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been used as a ligand for the preparation of metal complexes with potential applications in catalysis. In medicinal chemistry, 13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene has been studied for its potential as an anticancer agent and as a modulator of ion channels.
properties
CAS RN |
73650-68-7 |
|---|---|
Product Name |
13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene |
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
13,14-dioxatricyclo[8.2.1.14,7]tetradeca-1(12),4,6,10-tetraene |
InChI |
InChI=1S/C12H12O2/c1-2-10-7-8-12-4-3-11(14-12)6-5-9(1)13-10/h1-4H,5-8H2 |
InChI Key |
QBAVGEZIXWZVPE-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
Canonical SMILES |
C1CC2=CC=C(O2)CCC3=CC=C1O3 |
Other CAS RN |
5088-46-0 73650-68-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



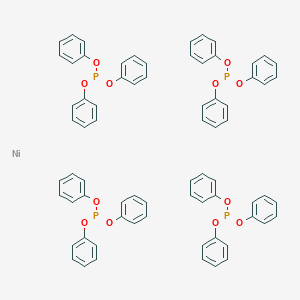
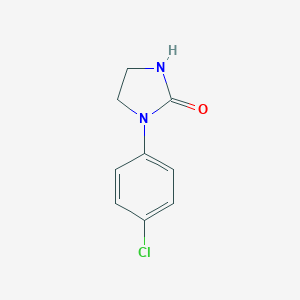
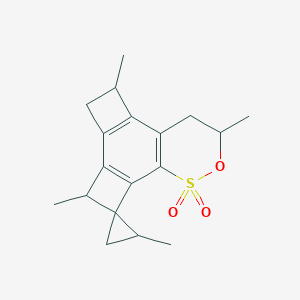
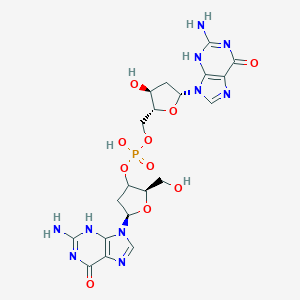

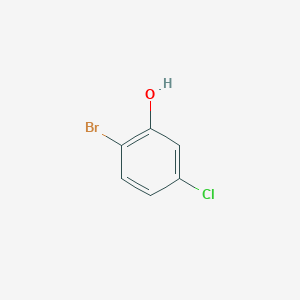
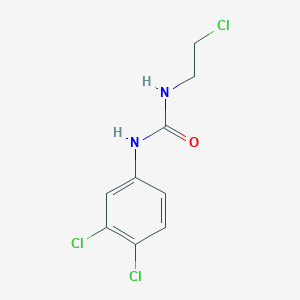
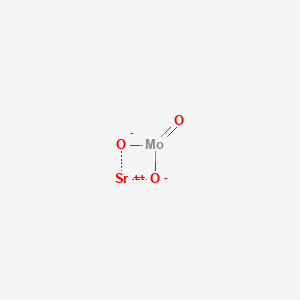
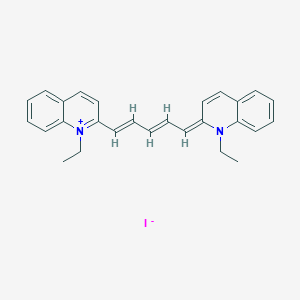
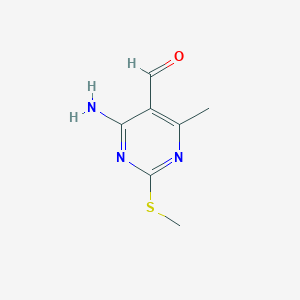
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
